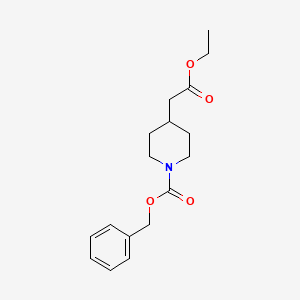

Ethyl N-Cbz-4-piperidineacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-2-21-16(19)12-14-8-10-18(11-9-14)17(20)22-13-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULSTAOSZUXHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512588 | |

| Record name | Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80221-26-7 | |

| Record name | Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of Ethyl N-Cbz-4-piperidineacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-Cbz-4-piperidineacetate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its piperidine core is a common scaffold in a wide array of biologically active molecules. The N-Cbz (carboxybenzyl) protecting group offers stability during synthetic transformations and can be readily removed under mild conditions, making it a versatile building block for the elaboration of more complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to this compound.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from closely related compounds and its constituent functional groups. The key properties are summarized in the table below.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₇H₂₃NO₄ | [1] |

| Molecular Weight | 305.37 g/mol | [1] |

| CAS Number | 80221-26-7 | [1] |

| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred from analogs |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from analogs |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 2-(piperidin-4-yl)acetic acid hydrochloride. The first step involves the protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group, followed by Fischer esterification of the resulting carboxylic acid.

Step 1: Synthesis of N-Cbz-4-piperidineacetic acid

The initial step is the protection of the secondary amine of 2-(piperidin-4-yl)acetic acid with benzyl chloroformate (Cbz-Cl) under basic conditions.

Reaction Scheme:

Caption: Synthesis of N-Cbz-4-piperidineacetic acid.

Step 2: Synthesis of this compound via Fischer Esterification

The second step involves the acid-catalyzed esterification of N-Cbz-4-piperidineacetic acid with ethanol to yield the final product, this compound.

Reaction Scheme:

Caption: Fischer Esterification to this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-4-piperidineacetic acid[2]

-

Dissolution: Dissolve 2-(piperidin-4-yl)acetic acid hydrochloride (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) and cool the solution in an ice bath.

-

Protection: Under vigorous stirring, slowly add benzyl chloroformate (Cbz-Cl, 1.4 eq) dropwise over 5 minutes.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.

-

Work-up: Wash the aqueous phase twice with a solvent mixture of diethyl ether/petroleum ether (4:1, v/v).

-

Acidification: Acidify the aqueous phase to pH 1 with a 4 M aqueous solution of hydrochloric acid (HCl).

-

Extraction: Extract the product with diisopropyl ether (3 x 50 mL).

-

Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Cbz-4-piperidineacetic acid as a colorless solid.

Protocol 2: Synthesis of this compound (General Fischer Esterification Procedure)[3][4][5][6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Cbz-4-piperidineacetic acid (1.0 eq) in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Alternative Synthetic Routes

While the Fischer esterification is a straightforward method, other synthetic strategies can be envisioned.

N-protection of a Pre-existing Ester

An alternative approach involves the N-protection of 2-(piperidin-4-yl)acetic acid ethyl ester with benzyl chloroformate.

Workflow Diagram:

Caption: Alternative synthesis via N-protection.

This method may be advantageous if the starting ester is readily available. The synthesis of 2-(piperidin-4-yl)acetic acid ethyl ester can be achieved by the hydrogenation of 2-(1-benzylpiperidin-4-ylidene)ethyl acetate.[2]

Expected Spectroscopic Data

Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are anticipated:

¹H NMR:

-

Aromatic protons of the Cbz group: ~7.3 ppm (multiplet, 5H).

-

Benzyl protons of the Cbz group: ~5.1 ppm (singlet, 2H).

-

Ethyl ester methylene protons : ~4.1 ppm (quartet, 2H).

-

Piperidine protons adjacent to nitrogen: ~4.1 ppm (broad multiplet, 2H).

-

Piperidine protons adjacent to nitrogen: ~2.8 ppm (broad multiplet, 2H).

-

Acetate methylene protons : ~2.3 ppm (doublet, 2H).

-

Other piperidine protons : ~1.1-2.0 ppm (multiplets).

-

Ethyl ester methyl protons : ~1.2 ppm (triplet, 3H).

¹³C NMR:

-

Ester carbonyl carbon : ~172 ppm.

-

Carbamate carbonyl carbon : ~155 ppm.

-

Aromatic carbons : ~127-137 ppm.

-

Benzyl carbon : ~67 ppm.

-

Ethyl ester methylene carbon : ~60 ppm.

-

Piperidine carbons adjacent to nitrogen: ~44 ppm.

-

Acetate methylene carbon : ~41 ppm.

-

Other piperidine carbons : ~30-36 ppm.

-

Ethyl ester methyl carbon : ~14 ppm.

IR Spectroscopy:

-

C=O stretch (ester) : ~1730 cm⁻¹.

-

C=O stretch (carbamate) : ~1690 cm⁻¹.

-

C-O stretch : ~1250-1000 cm⁻¹.

-

Aromatic C-H stretch : ~3100-3000 cm⁻¹.

-

Aliphatic C-H stretch : ~3000-2850 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion (M⁺) : m/z = 305.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry and drug development. The synthetic routes outlined in this guide, particularly the two-step sequence involving N-protection followed by Fischer esterification, provide a reliable and scalable method for its preparation. The provided experimental protocols and expected analytical data will be a valuable resource for researchers working with this versatile building block.

References

An In-depth Technical Guide to Ethyl N-Cbz-4-piperidineacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-Cbz-4-piperidineacetate, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, structure, and relevant physicochemical properties. It also outlines detailed experimental protocols for the synthesis of its precursor and a general method for its preparation.

Chemical Identity and Structure

This compound is a piperidine derivative featuring a carboxybenzyl (Cbz) protecting group on the nitrogen atom and an ethyl acetate substituent at the 4-position.

CAS Number: 80221-26-7

Molecular Formula: C₁₇H₂₃NO₄

Structure:

Isomeric SMILES: CCOC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Physicochemical and Spectral Data

A summary of the key physical and chemical properties for this compound and its precursor, N-Cbz-4-piperidineacetic acid, are presented below.

| Property | Value | Compound |

| CAS Number | 80221-26-7 | This compound |

| Molecular Weight | 305.4 g/mol | This compound[1] |

| CAS Number | 63845-28-3 | N-Cbz-4-piperidineacetic acid |

| Molecular Weight | 277.31 g/mol | N-Cbz-4-piperidineacetic acid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.27 (m, 5H), 5.13 (s, 2H), 4.18 (d, J = 13.3 Hz, 2H), 2.81 (t, J = 12.8 Hz, 2H), 2.29 (d, J = 7.0 Hz, 2H), 1.96 (tp, J = 11.2, 3.5 Hz, 1H), 1.75 (d, J = 12.1 Hz, 2H), 1.30-1.09 (m, 2H) | N-Cbz-4-piperidineacetic acid |

Role in Drug Discovery and Medicinal Chemistry

The N-benzyl piperidine structural motif is a prevalent feature in drug discovery due to its structural flexibility and three-dimensional nature.[2] Medicinal chemists frequently employ this motif to modulate the efficacy and physicochemical properties of drug candidates.[2] The piperidine ring can engage in crucial cation-π interactions with target proteins and provides a scaffold for optimizing stereochemistry to enhance potency and reduce toxicity.[2]

Derivatives of N-Cbz-4-piperidineacetic acid are utilized as intermediates in the synthesis of a variety of biologically active molecules. These include potential treatments for Alzheimer's disease, where they have been incorporated into dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE).[3] They are also building blocks for compounds targeting monoamine transporters, which are relevant for neurological disorders like drug abuse and depression. Furthermore, piperidine derivatives have been investigated for their potential as anticancer agents, with some showing cytotoxic effects against leukemia cell lines.[4]

Experimental Protocols

Synthesis of N-Cbz-4-piperidineacetic acid

A common precursor for this compound is N-Cbz-4-piperidineacetic acid. A detailed protocol for its synthesis is as follows:

Materials:

-

2-(piperidin-4-yl)acetic acid hydrochloride

-

1 M Sodium hydroxide (NaOH) aqueous solution

-

Benzyloxycarbonyl chloride (Cbz-Cl)

-

4 M Hydrochloric acid (HCl)

-

Diisopropyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 2-(piperidin-4-yl)acetic acid hydrochloride in a 1 M aqueous solution of NaOH and cool the mixture in an ice bath.

-

While stirring, slowly add benzyloxycarbonyl chloride (Cbz-Cl) dropwise over 5 minutes.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.

-

After the reaction is complete, wash the aqueous phase twice with a solvent mixture of diethyl ether/petroleum ether (4:1, v/v).

-

Acidify the aqueous phase to pH 1 with a 4 M HCl solution.

-

Extract the product with diisopropyl ether (3 x 50 mL).

-

Combine the organic phases, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Cbz-4-piperidineacetic acid as a colorless solid.

Proposed Synthesis of this compound (Fischer Esterification)

The conversion of N-Cbz-4-piperidineacetic acid to its ethyl ester can be achieved through Fischer esterification. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of an acid catalyst.[5][6]

Materials:

-

N-Cbz-4-piperidineacetic acid

-

Absolute ethanol (EtOH)

-

Concentrated sulfuric acid (H₂SO₄) or Acetyl chloride

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Dissolve N-Cbz-4-piperidineacetic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid. Alternatively, the acid catalyst can be generated in situ by the addition of acetyl chloride to the ethanol.[7]

-

Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis process from 2-(piperidin-4-yl)acetic acid to this compound.

Caption: Synthetic pathway to this compound.

References

- 1. cenmed.com [cenmed.com]

- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. athabascau.ca [athabascau.ca]

- 7. cerritos.edu [cerritos.edu]

Spectroscopic Characterization of Ethyl N-Cbz-4-piperidineacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic data (NMR, IR, MS) for Ethyl N-Cbz-4-piperidineacetate. A comprehensive search of publicly available scientific databases and literature did not yield experimentally determined spectroscopic data for this specific compound. However, given its structural similarity to the well-characterized Ethyl N-Cbz-piperidine-4-carboxylate, this guide provides the detailed spectroscopic data for the latter as a reference. Furthermore, it offers a predictive analysis of the expected spectral features of this compound, highlighting the anticipated key differences arising from the additional methylene group. This document also includes standardized experimental protocols for acquiring NMR, IR, and MS spectra, and a logical workflow for spectroscopic analysis to guide researchers in their own characterization efforts.

Spectroscopic Data of the Closely Related Analogue: Ethyl N-Cbz-4-piperidinecarboxylate

The following tables summarize the available spectroscopic data for Ethyl N-Cbz-piperidine-4-carboxylate (CAS: 160809-38-1), a molecule structurally analogous to this compound. This data serves as a valuable point of comparison for researchers synthesizing and characterizing the target compound.

Table 1: ¹H NMR Data of Ethyl N-Cbz-piperidine-4-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40-7.27 | m | 5H | C₆H₅- |

| 5.12 | s | 2H | -CH₂-Ph |

| 4.40 | q, J=7.4 Hz | 2H | -O-CH₂-CH₃ |

| 4.22-3.99 | m | 2H | Piperidine H₂ₑ, H₆ₑ |

| 2.93 | br t, J=11.6 Hz | 2H | Piperidine H₂ₐ, H₆ₐ |

| 2.45 | m | 1H | Piperidine H₄ |

| 1.97-1.81 | m | 2H | Piperidine H₃ₑ, H₅ₑ |

| 1.74-1.56 | m | 2H | Piperidine H₃ₐ, H₅ₐ |

| 1.25 | t, J=7.4 Hz | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 360 MHz

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Appearance of a new singlet or doublet around 2.2-2.5 ppm corresponding to the -CH₂-COO- protons. The signal for the piperidine H₄ proton would likely shift slightly upfield and its multiplicity might change. |

| ¹³C NMR | Presence of an additional signal for the -CH₂-COO- carbon, typically in the 30-45 ppm range. The signal for the C₄ of the piperidine ring would also be expected to shift. |

| IR (cm⁻¹) | The characteristic C=O stretching vibration of the ester will still be present, likely in a similar region (around 1730 cm⁻¹). The C-O stretching bands will also be observable. |

| MS (m/z) | The molecular ion peak [M]⁺ would be expected at m/z = 305, corresponding to the molecular weight of this compound (C₁₇H₂₃NO₄). Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅), the benzyl group (-CH₂Ph), and cleavage of the piperidine ring. |

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for oils): Place a small drop of the sample between two KBr or NaCl plates.

-

Thin Film (for solids): Dissolve the solid in a volatile solvent (e.g., CH₂Cl₂ or CHCl₃), cast a film on a salt plate, and allow the solvent to evaporate.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ion source. Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and other adducts.

-

EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). This method provides information on the molecular ion [M]⁺ and characteristic fragmentation patterns.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized organic compound using spectroscopic methods.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a target compound.

Disclaimer: The predicted spectroscopic data is for estimation purposes only and should be confirmed by experimental analysis. The provided protocols are general guidelines and may require optimization based on the specific instrumentation and sample properties.

Navigating the Stability of Ethyl N-Cbz-4-piperidineacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Ethyl N-Cbz-4-piperidineacetate. The information presented herein is essential for ensuring the integrity and purity of this compound throughout its lifecycle in research, development, and manufacturing processes. This guide summarizes known stability information, provides detailed experimental protocols for stability assessment, and outlines potential degradation pathways.

Core Concepts of Chemical Stability

This compound, as a carbamate-protected amine, exhibits a robust stability profile under standard handling and storage conditions. The benzyloxycarbonyl (Cbz) protecting group is known for its resilience to a variety of reagents and conditions, which contributes to the overall stability of the molecule. However, like all chemical compounds, it is susceptible to degradation under specific environmental stresses. Understanding these vulnerabilities is critical for maintaining the compound's quality and for the successful development of active pharmaceutical ingredients (APIs).

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage conditions are recommended based on available safety data sheets and general knowledge of Cbz-protected compounds:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area. Room temperature storage is generally acceptable.[1][2] | Prevents acceleration of potential degradation reactions. |

| Light | Keep away from direct sunlight or heat sources.[1] | Minimizes the risk of photolytic degradation. |

| Atmosphere | Store in a tightly closed container.[1] | Protects from atmospheric moisture and contaminants. |

| Incompatibilities | Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents.[1] | These substances can promote the degradation of the Cbz group and the ester functionality. |

Proper handling procedures are also crucial. It is advised to handle the compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Potential Degradation Pathways

The primary modes of degradation for this compound are anticipated to involve the cleavage of the Cbz protecting group and hydrolysis of the ethyl ester. The Cbz group is notably susceptible to catalytic hydrogenolysis and strong acidic conditions.

Figure 1: Potential Degradation Pathways for this compound.

Quantitative Stability Data: An Illustrative Overview

While specific quantitative stability data for this compound is not extensively published, the following table provides a hypothetical representation of stability under forced degradation conditions. This data is based on the known behavior of similar Cbz-protected compounds and serves as a guideline for stability study design.

| Condition | Duration | Parameter | Specification | Result |

| Thermal (60°C) | 14 days | Assay (%) | ≥ 98.0% | 99.5% |

| Total Impurities (%) | ≤ 2.0% | 0.45% | ||

| Acidic (0.1 N HCl) | 48 hours | Assay (%) | Report | 95.2% |

| Major Degradant (%) | Report | 3.8% (N-Cbz-4-piperidineacetic acid) | ||

| Basic (0.1 N NaOH) | 48 hours | Assay (%) | Report | 92.7% |

| Major Degradant (%) | Report | 6.5% (N-Cbz-4-piperidineacetic acid) | ||

| Oxidative (3% H2O2) | 48 hours | Assay (%) | Report | 99.8% |

| Total Impurities (%) | Report | 0.15% | ||

| Photostability (ICH Q1B) | 1.2 million lux hours | Assay (%) | ≥ 98.0% | 99.9% |

| Total Impurities (%) | ≤ 2.0% | 0.10% |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a comprehensive stability study should be conducted. The following protocols are provided as a template for such studies.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic: Add 0.1 N HCl and store at 60°C for 48 hours.

-

Basic: Add 0.1 N NaOH and store at 60°C for 48 hours.

-

Oxidative: Add 3% H₂O₂ and store at room temperature for 48 hours.

-

Thermal: Store the solid compound at 60°C for 14 days.

-

Photolytic: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity of the parent compound and any degradants. If significant degradation is observed, attempt to identify the degradation products using LC-MS.

References

An In-depth Technical Guide to the Synthesis of 4-Piperidineacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core synthetic strategies for preparing 4-piperidineacetic acid and its derivatives. These compounds are pivotal scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their favorable physicochemical properties and versatile functionalization potential.[1][2] This document details key synthetic pathways, including catalytic hydrogenation of pyridine precursors and various cyclization strategies, supplemented with experimental protocols, quantitative data, and visual diagrams of the reaction workflows.

Core Synthetic Strategies

The synthesis of the 4-piperidineacetic acid core can be broadly approached via two primary strategies:

-

Reduction of a Pre-formed Pyridine Ring: This is the most common and direct route, starting from 4-pyridineacetic acid or its esters.

-

Cyclization Strategies: Building the piperidine ring from acyclic precursors.

Catalytic Hydrogenation of 4-Pyridineacetic Acid Derivatives

Catalytic hydrogenation is a robust and widely used method for the saturation of the pyridine ring to yield the corresponding piperidine.[2][3] The reaction typically involves treating a 4-pyridineacetic acid derivative with hydrogen gas in the presence of a metal catalyst.

Reaction Scheme:

The general transformation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Caption: Workflow for the synthesis of 4-piperidineacetic acid via catalytic hydrogenation.

-

Setup: A solution of 4-pyridineacetic acid hydrochloride (1.0 eq) is prepared in a suitable solvent, such as glacial acetic acid or a mixture of ethanol and acetic acid.[4]

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)) is added to the solution under an inert atmosphere.[4]

-

Hydrogenation: The reaction vessel is placed in a high-pressure hydrogenation apparatus (e.g., a Parr shaker). The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 50-100 psi). The mixture is agitated at room temperature or with gentle heating for several hours (10-24 h) until hydrogen uptake ceases.[4][5]

-

Work-up: The reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of Celite.

-

Isolation: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting residue is then purified, often by recrystallization from a suitable solvent system like ethanol/ether, to yield the desired 4-piperidineacetic acid product.[4]

| Starting Material | Catalyst | Solvent | Pressure (psi) | Time (h) | Yield (%) | Reference |

| 4-Pyridineacetic Acid HCl | PtO₂ | Acetic Acid | 50 | 12 | ~90% | [5] |

| 4-Ethyl-1[...]pyridine | Palladium-black | Ethanol/Acetic Acid | Atmospheric | 10 | 76% | [4] |

| Oxazolidinone-pyridine | Pd/C | THF/H₂O | 360 (25 bar) | 16 | 78% | [6] |

Synthesis of 4-Piperidineacetic Acid Esters and Derivatives

For many applications, particularly in drug discovery, the ester or amide derivatives of 4-piperidineacetic acid are the desired targets. These are typically synthesized from the piperidine core, which can be protected at the nitrogen atom to allow for selective functionalization.

Isonipecotic acid (piperidine-4-carboxylic acid) can be esterified to provide a key intermediate, which can then be homologated to the acetic acid derivative.

-

Reaction Setup: Isonipecotic acid (1.0 eq) is dissolved in absolute ethanol.[7]

-

Reagent Addition: The solution is cooled to 0°C, and thionyl chloride (4.0 eq) is added dropwise.[7]

-

Reaction: The solution is stirred and refluxed for 48 hours.[7]

-

Work-up and Isolation: The solvent is removed under reduced pressure. The resulting oil is dissolved in ethyl acetate and washed with 10% NaOH solution.[7]

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the product as a clear oil.[7]

| Starting Material | Reagent | Solvent | Time (h) | Yield (%) | Reference |

| Isonipecotic Acid | Thionyl Chloride | Ethanol | 48 | 94% | [7] |

The secondary amine of the piperidine ring is a common site for modification, allowing for the introduction of various substituents to modulate pharmacological properties.[8] This is often achieved through direct alkylation with an alkyl halide or via reductive amination.

Caption: General workflow for the direct N-alkylation of a piperidine ester.

-

Setup: To a stirred solution of a piperidine derivative (e.g., ethyl 4-piperidineacetate, 1.0 eq) in an anhydrous aprotic solvent like DMF or acetonitrile, a base such as anhydrous potassium carbonate (1.5 eq) is added.[8][9]

-

Reagent Addition: The desired alkyl halide (1.1 eq) is added dropwise to the mixture at room temperature.[8]

-

Reaction: The mixture is stirred at room temperature for 12-24 hours. For less reactive halides, the reaction may require heating.[8] Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and extracted with an organic solvent like diethyl ether or ethyl acetate.[8]

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated. The crude product is then purified by flash column chromatography.[8]

The carboxylic acid moiety of 4-piperidineacetic acid is readily converted to amides using standard peptide coupling reagents. This is a crucial transformation for building complex drug molecules.[10][11]

-

Activation: A solution of N-protected 4-piperidineacetic acid (1.0 eq) is prepared in DMF at 0°C. A coupling agent such as HATU (2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIEA, 3.0 eq) are added.[12]

-

Amine Addition: The desired amine (slight excess) is added to the activated acid solution.

-

Reaction: The mixture is stirred at room temperature for 30-60 minutes until the reaction is complete (monitored by TLC).[12]

-

Work-up: The reaction is diluted with water and extracted with an appropriate organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated. The final amide product is purified by column chromatography.[12][13]

Characterization Data

The synthesized compounds are typically characterized by a suite of analytical techniques to confirm their structure and purity.

| Compound | Technique | Data | Reference |

| Ethyl 4-piperidinecarboxylate | ¹H NMR (400 MHz, CDCl₃) | δ 4.12 (q, 2H), 3.07 (dt, 2H), 2.61 (td, 2H), 2.38 (tt, 1H), 1.94-1.78 (m, 2H), 1.59 (m, 2H), 1.24 (t, 3H) | [7] |

| Ethyl 4-piperidinecarboxylate | MS (ESI) | m/z 158.2 [M+H]⁺ | [7] |

| 4-Pyridineacetic Acid | Molecular Formula | C₇H₇NO₂ | [14] |

| 4-Pyridineacetic Acid | Molecular Weight | 137.14 g/mol | [14] |

| 4-Pyridylacetic acid hydrochloride | Melting Point | 141 °C (dec.) |

This guide provides foundational knowledge and practical protocols for the synthesis of 4-piperidineacetic acid derivatives. The versatility of the piperidine scaffold, combined with the robust synthetic routes described, ensures its continued importance in the field of drug development. Researchers are encouraged to adapt these methodologies to their specific molecular targets.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. prepchem.com [prepchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. hepatochem.com [hepatochem.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. scribd.com [scribd.com]

- 14. GSRS [gsrs.ncats.nih.gov]

The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Piperidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group, a stalwart in the field of organic synthesis, continues to be an indispensable tool for the protection of amines, particularly in the construction of complex nitrogen-containing heterocycles like piperidine.[1][2] Piperidine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals and bioactive molecules, making the strategic use of protecting groups paramount in their synthesis. This technical guide provides an in-depth exploration of the role of the Cbz protecting group in piperidine synthesis, offering a comprehensive overview of its application, detailed experimental protocols, and a comparative analysis with other common amine protecting groups.

The Core Function: A Shield for the Amine

The primary function of the Cbz group is to temporarily mask the nucleophilicity and basicity of the piperidine nitrogen.[2] This is achieved by converting the secondary amine into a less reactive carbamate.[2] This protection is crucial to prevent undesired side reactions during subsequent synthetic transformations on other parts of the molecule.[3] The Cbz group is renowned for its stability across a broad spectrum of reaction conditions, including basic and moderately acidic environments, yet it can be selectively removed under specific and relatively mild conditions.[2][3]

Advantages and Disadvantages of Employing the Cbz Group

The selection of a protecting group is a critical decision in any synthetic strategy. The Cbz group offers a unique set of advantages that make it a compelling choice in many scenarios, but it is not without its limitations.

Table 1: Advantages and Disadvantages of the Cbz Protecting Group

| Advantages | Disadvantages |

| Excellent Stability: Stable to a wide range of non-reductive reagents.[1] | Incompatibility with Reductive Conditions: Catalytic hydrogenolysis, the primary deprotection method, is not suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[2] |

| Ease of Introduction and Removal: Straightforward protection and deprotection protocols.[4] | Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds.[5] |

| Crystallinity: Cbz-protected intermediates often exhibit increased crystallinity, facilitating purification by recrystallization.[6] | Harsh Acidic Deprotection: Alternative acidic deprotection methods can be harsh and may not be compatible with acid-labile functional groups.[7] |

| Cost-Effective: The reagent for Cbz introduction, benzyl chloroformate, is generally more economical than those for Boc and Fmoc protection.[6] | |

| Orthogonality: Orthogonal to common acid-labile (Boc) and base-labile (Fmoc) protecting groups.[2][6] | |

| Reduced Racemization Potential: The urethane nature of the Cbz group can help suppress racemization at adjacent stereocenters.[6] |

The Synthetic Workflow: Protection and Deprotection

The application of the Cbz group in piperidine synthesis follows a logical workflow of protection and deprotection, allowing for chemical modifications at other positions of the molecule.

Caption: General workflow for piperidine synthesis using Cbz protection.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for successful synthesis. The following sections provide methodologies for the introduction and removal of the Cbz protecting group from a piperidine nitrogen.

Cbz Protection of Piperidine

The most common method for the introduction of the Cbz group is the reaction of piperidine with benzyl chloroformate (Cbz-Cl) under basic conditions.[8]

Protocol 1: Cbz Protection using Sodium Carbonate

-

Materials:

-

Piperidine derivative (1.0 equiv)

-

Benzyl chloroformate (1.1 equiv)

-

Sodium carbonate (2.0 equiv)

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

-

Procedure:

-

Dissolve the piperidine derivative and sodium carbonate in water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the dichloromethane to the aqueous solution.

-

Slowly add benzyl chloroformate to the biphasic mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Table 2: Typical Conditions for Cbz Protection

| Reagent | Base | Solvent | Temperature | Typical Yield |

| Benzyl Chloroformate | Na₂CO₃, NaHCO₃, or Et₃N | Water/DCM, THF, or Dioxane | 0 °C to room temperature | >90% |

Note: The choice of base and solvent may vary depending on the specific substrate.

Cbz Deprotection of N-Cbz-Piperidine

The removal of the Cbz group is most commonly and cleanly achieved by catalytic hydrogenolysis.[7] Alternative methods are available for substrates that are sensitive to hydrogenation.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

-

Materials:

-

N-Cbz-piperidine derivative (1.0 equiv)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

-

Procedure:

-

Dissolve the N-Cbz-piperidine derivative in methanol or ethanol in a flask equipped with a stir bar.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as set on the apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to afford the deprotected piperidine.

-

Caption: Decision pathway for Cbz deprotection of piperidines.

Protocol 3: Cbz Deprotection under Acidic Conditions

For substrates containing functional groups that are sensitive to reduction, such as alkenes or alkynes, acidic cleavage provides an alternative deprotection strategy.[7][9]

-

Materials:

-

N-Cbz-piperidine derivative (1.0 equiv)

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Diethyl ether (for precipitation)

-

-

Procedure:

-

Dissolve the N-Cbz-piperidine derivative in a minimal amount of 33% HBr in acetic acid at room temperature.

-

Stir the solution for 1-3 hours, monitoring the reaction by TLC.

-

Upon completion, add the reaction mixture to a flask of cold diethyl ether to precipitate the piperidine hydrobromide salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

-

The free base can be obtained by neutralization with a suitable base and extraction.

-

Table 3: Comparison of Cbz Deprotection Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric pressure | Mild, clean, high yielding | Incompatible with reducible groups, catalyst poisoning |

| Acidic Cleavage | HBr/AcOH, conc. HCl | Room temperature | Metal-free, suitable for hydrogenation-sensitive substrates | Harsh conditions, may not be suitable for acid-labile groups |

Orthogonality: A Key Advantage in Complex Synthesis

A significant strength of the Cbz group is its orthogonality with other widely used amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][6] This orthogonality is crucial in the synthesis of complex molecules bearing multiple amine functionalities, as it allows for the selective deprotection of one amine in the presence of others.[10] For instance, a Cbz-protected piperidine can remain intact during the acidic removal of a Boc group elsewhere in the molecule.[11]

Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.

Conclusion

The Cbz protecting group remains a powerful and versatile tool in the synthesis of piperidine-containing molecules. Its stability, ease of handling, and orthogonality make it a valuable asset for researchers and drug development professionals. While the advent of other protecting groups has expanded the synthetic chemist's toolkit, the Cbz group's unique characteristics, particularly its robustness and the mildness of its primary deprotection method, ensure its continued relevance in the construction of complex and medicinally important compounds. A thorough understanding of its advantages, limitations, and the associated experimental protocols is essential for its effective implementation in modern organic synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 9. tdcommons.org [tdcommons.org]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Ethyl N-Cbz-4-piperidineacetate: A Versatile Scaffold for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous biologically active compounds and approved drugs. Its synthetic tractability and favorable physicochemical properties make it a frequent choice for the design of novel therapeutics. Within this class of compounds, Ethyl N-Cbz-4-piperidineacetate stands out as a particularly versatile starting material for the construction of innovative molecular architectures targeting a range of debilitating diseases. This technical guide provides a comprehensive overview of the utility of this compound in novel scaffold design, with a focus on its application in the development of enzyme inhibitors and receptor modulators for central nervous system (CNS) disorders and oncology.

Chemical Properties and Synthesis

This compound, also known as benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, is a key intermediate in organic synthesis. The carboxybenzyl (Cbz) protecting group on the piperidine nitrogen provides stability during synthetic transformations and can be readily removed under specific conditions to allow for further functionalization. The ethyl acetate group at the 4-position offers a handle for a variety of chemical modifications, including hydrolysis, amidation, and reduction, enabling the creation of diverse libraries of compounds.

The synthesis of this compound and its derivatives often involves standard organic chemistry reactions. A common synthetic route to related N-Cbz protected piperidines involves the reaction of the corresponding piperidine derivative with benzyl chloroformate in the presence of a base. For instance, 1-Cbz-4-piperidone can be synthesized from 4,4-piperidinediol hydrochloride by reacting it with benzyl chloroformate and sodium carbonate.[1]

Applications in Novel Scaffold Design

The rigid, three-dimensional structure of the piperidine ring allows for the precise spatial orientation of functional groups, a critical aspect in designing molecules that can interact with high affinity and selectivity with biological targets. This compound serves as a valuable building block for scaffolds targeting a variety of enzymes and receptors.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

One of the most promising applications of piperidine-based scaffolds is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. The N-benzylpiperidine motif is a key structural feature of donepezil, a widely prescribed AChE inhibitor.

Researchers have synthesized and evaluated numerous N-benzylpiperidine derivatives for their AChE inhibitory activity. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been shown to exhibit potent anti-AChE activity.[2] The introduction of bulky substituents on the benzamide moiety can significantly enhance inhibitory potency.[2]

Table 1: Quantitative Data for Piperidine-Based Acetylcholinesterase Inhibitors

| Compound ID | Structure | Target | IC50 (nM) |

| d5 | N-benzyl piperidine derivative | HDAC | 170 |

| AChE | 6890 | ||

| d10 | N-benzyl piperidine derivative | HDAC | 450 |

| AChE | 3220 | ||

| 19 | 1-Benzyl-4-[2-[4-(benzoylamino)phthali mido]ethyl]piperidine hydrochloride | AChE | 5.10 (µM) |

| 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 |

Data sourced from multiple studies.[2][3][4] Note that compounds d5 and d10 also show activity against histone deacetylase (HDAC), highlighting the potential for multi-target ligands.

Sigma-1 (σ1) Receptor Modulators for Neurodegenerative Diseases and Cancer

The sigma-1 (σ1) receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for a range of conditions including neurodegenerative diseases, psychiatric disorders, and cancer.[5][6] The σ1 receptor plays a crucial role in regulating cellular stress responses, calcium signaling, and ion channel function.[5][6][7]

Piperidine-containing scaffolds have been instrumental in the development of potent and selective σ1 receptor ligands. The synthesis of aminoethyl-substituted piperidine derivatives has led to the identification of compounds with high affinity for the σ1 receptor and antiproliferative properties against human tumor cells.[8] Structure-activity relationship (SAR) studies have shown that substitution on the piperidine nitrogen can modulate both σ1 affinity and selectivity over the σ2 subtype.[8]

Table 2: Quantitative Data for Piperidine-Based Sigma-1 Receptor Ligands

| Compound ID | Structure | Target | Kᵢ (nM) |

| 4a | Secondary amine piperidine derivative | σ1 | 165 |

| 18a | N-methyl piperidine derivative | σ1 | 7.9 |

| 18b | N-ethyl piperidine derivative | σ1/σ2 | Similar affinity for both |

| 19b | N-phenylpropyl piperidine derivative | σ2 | 7-fold preference over σ1 |

Data from a study on aminoethyl-substituted piperidine derivatives.[8]

Experimental Protocols

General Synthesis of N-Arylpiperazine Derivatives

A general and efficient protocol for the synthesis of novel thiazolinylphenyl-piperazines has been described. In a round-bottomed flask, a mixture of the appropriate x-(1-piperazinyl)benzonitrile, 2-aminoethane-1-thiol hydrochloride, and sodium hydroxide is stirred at 80°C for 4 hours under solvent-free conditions. The reaction mixture is then dissolved in dichloromethane and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, and the solvent is removed under vacuum to yield the final product.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of synthesized compounds against AChE can be determined using a spectrophotometric method. The assay is typically performed in a 96-well plate.

-

Reagent Preparation : Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., Tris-HCl).

-

Compound Incubation : Add the test compounds at various concentrations to the wells, followed by the AChE enzyme solution. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation : Add the substrate solution (a mixture of ATCI and DTNB) to each well to start the reaction.

-

Absorbance Measurement : Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the color change is proportional to the enzyme activity.

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Sigma-1 Receptor Binding Assay

The affinity of compounds for the σ1 receptor can be determined through competitive binding assays using a radiolabeled ligand.

-

Membrane Preparation : Prepare membrane homogenates from a suitable tissue source (e.g., guinea pig brain) known to express the σ1 receptor.

-

Binding Reaction : In a reaction tube, combine the membrane preparation, a radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine), and the test compound at various concentrations.

-

Incubation : Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Filtration : Rapidly filter the reaction mixture through glass fiber filters to separate the bound and unbound radioligand.

-

Radioactivity Measurement : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Determine the Ki value for each test compound, which represents its binding affinity for the receptor.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway and AChE Inhibition

Acetylcholine (ACh) is a key neurotransmitter in the central and peripheral nervous systems. In a cholinergic synapse, ACh is released from the presynaptic neuron and binds to nicotinic (nAChR) and muscarinic (mAChR) receptors on the postsynaptic membrane, propagating the nerve signal. Acetylcholinesterase (AChE) is located in the synaptic cleft and rapidly hydrolyzes ACh into choline and acetate, terminating the signal. Piperidine-based AChE inhibitors block the active site of AChE, preventing the breakdown of ACh and thereby increasing its concentration and duration of action in the synapse. This enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease where there is a deficit in this signaling pathway.[9][10]

Caption: Cholinergic signaling at the synapse and the inhibitory action of piperidine-based AChE inhibitors.

Sigma-1 Receptor Signaling Cascade

The σ1 receptor is a unique intracellular chaperone protein that modulates a variety of signaling pathways, particularly in response to cellular stress.[5][7][11] Under normal conditions, it is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum (ER). Upon stimulation by ligands (agonists) or cellular stress, the σ1 receptor dissociates from BiP and can then interact with various client proteins, including ion channels and other receptors.[7][12] One of its key functions is the modulation of calcium (Ca²⁺) signaling between the ER and mitochondria by stabilizing the inositol 1,4,5-trisphosphate receptor (IP3R).[5][6] This regulation of Ca²⁺ homeostasis is critical for cell survival and function. Piperidine-based ligands can act as agonists or antagonists of the σ1 receptor, thereby modulating these downstream signaling events.

Caption: Simplified signaling cascade of the sigma-1 receptor and its modulation by piperidine-based ligands.

Experimental Workflow for Synthesis and Evaluation

The development of novel bioactive scaffolds from this compound follows a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical experimental workflow for the design and development of novel drug candidates from this compound.

Conclusion

This compound represents a highly valuable and versatile starting material for the design and synthesis of novel molecular scaffolds with significant therapeutic potential. Its inherent structural features, combined with its synthetic accessibility, make it an ideal building block for developing potent and selective modulators of key biological targets, particularly in the areas of neurodegenerative diseases and oncology. The continued exploration of this privileged scaffold is expected to yield a new generation of innovative drug candidates to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 7. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

An In-depth Technical Guide to Ethyl N-Cbz-4-piperidineacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-Cbz-4-piperidineacetate, a key intermediate in organic synthesis and drug discovery. The document details its chemical properties, synthesis, and potential applications, with a focus on quantitative data and experimental protocols.

Chemical and Physical Properties

This compound is a derivative of piperidine, featuring a carboxybenzyl (Cbz) protecting group on the nitrogen atom and an ethyl acetate group at the 4-position. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The N-benzyl piperidine (N-BP) motif, a core component of this compound, is frequently utilized in drug discovery due to its structural flexibility and three-dimensional nature, which can be pivotal for optimizing efficacy and physicochemical properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 80221-26-7 | [2][3] |

| Molecular Formula | C17H23NO4 | [2][3] |

| Molecular Weight | 305.37 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Purity | 95% | [2] |

| Boiling Point (Predicted) | 403.7±45.0 °C | [4] |

| Density (Predicted) | 1.165±0.06 g/cm3 | [4] |

| pKa (Predicted) | -2.28±0.40 | [4] |

| Storage Temperature | 2-8°C | [4] |

Table 2: Spectroscopic Data (¹H NMR) of a related compound, Ethyl 1-Cbz-piperidine-4-carboxylate

Note: The following data is for a structurally similar compound and may be used for comparative purposes.

| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment | Reference |

| 7.40-7.27 | m | 5H | Aromatic (Cbz) | [5] |

| 5.12 | s | 2H | O-CH₂ (Cbz) | [5] |

| 4.22-3.99 | m | 2H | Piperidine | [5] |

| 4.40 | q, J=7.4 Hz | 2H | O-CH₂ (Ethyl) | [5] |

| 2.93 | br t, J=11.6 Hz | 2H | Piperidine | [5] |

| 2.45 | m | 2H | Piperidine | [5] |

| 1.97-1.81 | m | 2H | Piperidine | [5] |

| 1.74-1.56 | m | 2H | Piperidine | [5] |

| 1.25 | t, J=7.4 Hz | 3H | CH₃ (Ethyl) | [5] |

Synthesis of this compound

The synthesis of N-Cbz protected piperidine derivatives is a common procedure in organic chemistry. The Cbz group serves as a robust protecting group for the secondary amine of the piperidine ring, allowing for selective reactions at other positions of the molecule.

Experimental Protocol: Synthesis of Ethyl 1-Cbz-piperidine-4-carboxylate

The general procedure for the synthesis of the related compound, ethyl 1-Cbz-piperidine-4-carboxylate, involves the reaction of ethyl 4-piperidinecarboxylate with benzyl chloroformate.[4][5]

Materials:

-

Ethyl 4-piperidinecarboxylate (87 g, 0.55 mol)[5]

-

Benzyl chloroformate (95 g, 0.56 mol)[5]

-

Sodium carbonate (60 g, 0.57 mol)[5]

-

Dichloromethane (400 mL)[5]

-

Anhydrous magnesium sulfate

-

Silica gel

-

Ethyl acetate/isohexane (eluent)

Procedure:

-

A solution of benzyl chloroformate (95 g, 0.56 mol) in dichloromethane (200 mL) is prepared.[5]

-

This solution is added slowly and dropwise to a stirred mixture of ethyl 4-piperidinecarboxylate (87 g, 0.55 mol) and sodium carbonate (60 g, 0.57 mol). The addition is controlled over a period of 70 minutes.[5]

-

During the addition, an additional 200 mL of dichloromethane is added simultaneously.[5]

-

The reaction mixture is stirred continuously at room temperature for 2.5 days.[5]

-

The mixture is then filtered through a Celite pad.[5]

-

The organic layer is separated, dried with anhydrous magnesium sulfate, filtered, and concentrated.[5]

-

The resulting residue is purified by silica gel column chromatography using ethyl acetate/isohexane as the eluent to afford the target product.[5]

Yield: 152 g (94%)[5]

Synthesis Workflow

Caption: Synthesis workflow for Ethyl 1-Cbz-piperidine-4-carboxylate.

Applications in Drug Discovery and Organic Synthesis

Piperidine derivatives are integral to the development of a wide range of pharmaceuticals. The piperidine ring is a common scaffold found in many biologically active molecules, including those targeting the central nervous system.[6][7] The N-Cbz-piperidine-4-acetic acid moiety, closely related to the title compound, is utilized as an intermediate in the synthesis of anti-tumor compounds.

The N-benzyl piperidine (N-BP) framework is a privileged scaffold in medicinal chemistry. It is present in numerous approved drugs and clinical candidates.[1] This motif can engage in crucial cation-π interactions with target proteins and provides a platform for stereochemical optimization to enhance potency and reduce toxicity.[1]

Derivatives of piperidine have shown potential in treating neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder by exhibiting affinity for monoamine transporters like the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[8][9] The synthesis of novel piperidine-based compounds is an active area of research for the development of new therapeutics.[8]

Logical Relationship of Piperidine Scaffolds in Drug Development

Caption: Role of piperidine scaffolds in drug development.

This guide consolidates the available information on this compound, providing a foundation for researchers and developers working with this and related compounds. The versatility of the piperidine scaffold, combined with the utility of the Cbz protecting group, ensures its continued importance in the synthesis of novel chemical entities with therapeutic potential.

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. Ethyl N- Cbz -piperidine-4-carboxylate CAS#: 160809-38-1 [amp.chemicalbook.com]

- 5. Ethyl N- Cbz -piperidine-4-carboxylate CAS#: 160809-38-1 [chemicalbook.com]

- 6. fuaij.com [fuaij.com]

- 7. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 8. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Biologically Active Compounds from Ethyl N-Cbz-4-piperidineacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl N-Cbz-4-piperidineacetate as a versatile starting material for the synthesis of a variety of biologically active compounds. This document includes detailed experimental protocols, quantitative data for synthesized compounds, and visualizations of experimental workflows and relevant biological signaling pathways.

Introduction

This compound is a valuable building block in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs and clinical candidates targeting a wide range of diseases, including central nervous system disorders, cancer, and infectious diseases.[1] The Cbz (carboxybenzyl) protecting group on the piperidine nitrogen allows for selective modification at other positions of the molecule, while the ethyl acetate group at the 4-position provides a handle for further chemical transformations. This document details the synthesis of two classes of biologically active molecules derived from this starting material: acetylcholinesterase (AChE) inhibitors for potential application in Alzheimer's disease and anticancer agents.

I. Synthesis of Acetylcholinesterase (AChE) Inhibitors

Acetylcholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2]

Quantitative Data: Acetylcholinesterase Inhibitory Activity

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of a representative compound synthesized from this compound.

| Compound ID | Target Compound | IC₅₀ (AChE) | Reference Compound | IC₅₀ (AChE) |

| 1 | 1-Benzyl-4-(2-aminoethyl)piperidine | - | Donepezil | 0.14 ± 0.03 µM[3] |

| 2 | 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 nM[4] | Donepezil | - |

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates higher potency.

Experimental Protocols: Synthesis of a 1-Benzyl-4-(substituted)piperidine Derivative

This protocol outlines a two-step synthesis to produce a key intermediate, 1-benzyl-4-(2-aminoethyl)piperidine, which can be further derivatized to generate potent AChE inhibitors.

Step 1: Deprotection of this compound

This step removes the Cbz protecting group to yield the free secondary amine.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C (5-10 wt%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr shaker).

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.[5]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 4-piperidineacetate. This product is often used in the next step without further purification.

Step 2: N-Alkylation with Benzyl Bromide

This step introduces the benzyl group onto the piperidine nitrogen.

Materials:

-

Ethyl 4-piperidineacetate (from Step 1)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of Ethyl 4-piperidineacetate (1.0 eq) in anhydrous ACN or DMF, add anhydrous potassium carbonate (1.5 eq).[6]

-

Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure Ethyl 1-benzyl-4-piperidineacetate.

Further functionalization of the ethyl acetate moiety (e.g., reduction to an alcohol followed by conversion to an amine) can lead to the final target compounds with potent AChE inhibitory activity.

Signaling Pathway: Mechanism of Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors act by increasing the concentration of acetylcholine at the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, where there is a deficit in this neurotransmitter.

II. Synthesis of Anticancer Agents

Piperidine and its derivatives have been shown to exhibit significant anticancer properties by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.[7][8]

Quantitative Data: In Vitro Anticancer Activity

The following table presents the cytotoxic activity of representative piperidine-containing compounds against various cancer cell lines.

| Compound Class | Cell Line | IC₅₀ / GI₅₀ | Reference |

| Pyrrolo[1,2-a]quinoxalines | Jurkat (Leukemia) | - | [5] |

| Pyrrolo[1,2-a]quinoxalines | U266 (Leukemia) | - | [5] |

| Pyrrolo[1,2-a]quinoxalines | K562 (Leukemia) | - | [5] |

| Furfurylidene 4-piperidones | Molt-4 (Leukemia) | Significant cytotoxicity | [9] |

| Tetramethylpiperidine-phenazines | WHCO3 (Esophageal Cancer) | 0.36 - 0.48 µg/ml | [10] |

| Tetramethylpiperidine-phenazines | PLC (Hepatocellular Carcinoma) | 0.36 - 0.48 µg/ml | [10] |

Note: IC₅₀/GI₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth. Specific values for pyrrolo[1,2-a]quinoxalines were not provided in the abstract but were noted as having interesting cytotoxic potential.

Experimental Protocols: Synthesis of a Pyrrolo[1,2-a]quinoxaline Derivative

This protocol outlines a multi-step synthesis of a pyrrolo[1,2-a]quinoxaline derivative, a class of compounds with demonstrated antiproliferative activity.[5] The synthesis starts with the deprotected and N-benzylated intermediate from the previous section.

Step 3: Hydrolysis of the Ester

This step converts the ethyl ester to a carboxylic acid.

Materials:

-

Ethyl 1-benzyl-4-piperidineacetate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve Ethyl 1-benzyl-4-piperidineacetate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~3-4 with 1M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-4-piperidineacetic acid.

Step 4: Amide Coupling and Cyclization to form Pyrrolo[1,2-a]quinoxaline

This is a key step involving the formation of an amide bond followed by an intramolecular cyclization to form the final heterocyclic core.

Materials:

-

1-Benzyl-4-piperidineacetic acid

-

Substituted 2-(1H-pyrrol-1-yl)aniline

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

Procedure: A general procedure is provided as the specific substituted aniline will vary based on the desired final product.

-

To a solution of 1-benzyl-4-piperidineacetic acid (1.0 eq) and the substituted 2-(1H-pyrrol-1-yl)aniline (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature overnight.

-

The subsequent intramolecular cyclization to form the pyrrolo[1,2-a]quinoxaline ring system is typically acid-catalyzed. This can be achieved by adding an acid such as p-toluenesulfonic acid and heating the reaction mixture.

-

The reaction work-up will involve quenching with water, extraction with an organic solvent, and purification by column chromatography to yield the final product.

Signaling Pathways: Mechanisms of Piperidine-Based Anticancer Agents

Piperidine derivatives can induce cancer cell death through various mechanisms, including the modulation of key signaling pathways like PI3K/Akt and the induction of apoptosis.[7][8]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its aberrant activation is a hallmark of many cancers.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis.

Disclaimer

The protocols and information provided in these application notes are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The biological activities and synthetic yields are based on published literature and may vary depending on experimental conditions.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. benchchem.com [benchchem.com]

- 6. tdcommons.org [tdcommons.org]

- 7. benchchem.com [benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 10. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl N-Cbz-4-piperidineacetate in the Synthesis of Anticonvulsants

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Ethyl N-Cbz-4-piperidineacetate as a key intermediate in the synthesis of novel anticonvulsant agents. While direct synthesis of a commercially available anticonvulsant from this specific starting material is not widely documented in publicly available literature, its structural motifs are present in numerous centrally active compounds. This document outlines plausible synthetic strategies to generate libraries of potential anticonvulsant candidates, supported by detailed experimental protocols for analogous reactions, quantitative data from relevant studies on piperidine-based anticonvulsants, and diagrams of pertinent biological pathways.

The core strategy involves the chemical modification of this compound at three key positions: the ethyl ester, the carbobenzyloxy (Cbz) protecting group, and the piperidine nitrogen following deprotection. These modifications allow for the introduction of diverse chemical functionalities known to be associated with anticonvulsant activity.

Proposed Synthetic Pathways

The following diagram illustrates a proposed synthetic workflow for the diversification of this compound to generate a library of potential anticonvulsant compounds. This workflow is based on established chemical transformations of similar piperidine-containing molecules.

Application of Ethyl N-Cbz-4-piperidineacetate in Anticancer Drug Discovery: A Focus on Protein Kinase Inhibitors